molecular formula C20H19ClN2OS B2651149 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide CAS No. 946204-15-5

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide

Cat. No.: B2651149
CAS No.: 946204-15-5
M. Wt: 370.9
InChI Key: BNMKLSBTNVJCAG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic organic compound featuring a chlorophenyl-substituted thiazole core linked to a 3-phenylpropanamide group. This molecular architecture, which incorporates both thiazole and amide functional groups, is of significant interest in medicinal chemistry and drug discovery research . Compounds with similar structural motifs, particularly those containing the thiazole ring, are frequently investigated for a wide range of biological activities and serve as key intermediates in the development of novel therapeutic agents . Researchers utilize this compound primarily as a chemical reference standard and a versatile building block for the synthesis of more complex molecules. Its applications extend to various stages of the research pipeline, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening in early-stage discovery programs. Exact mechanism of action and specific research applications for this compound should be verified through direct scientific literature. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use. All necessary safety information, including hazard statements and precautionary measures, must be reviewed prior to handling.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-17-9-7-16(8-10-17)20-23-18(14-25-20)12-13-22-19(24)11-6-15-4-2-1-3-5-15/h1-5,7-10,14H,6,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMKLSBTNVJCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-(4-chlorophenyl)-1,3-thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

    Amidation: The final step involves the reaction of the alkylated thiazole with 3-phenylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C14H15ClN2O2SC_{14}H_{15}ClN_{2}O_{2}S and a molecular weight of approximately 310.8 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities, particularly in drug design. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability.

Antitumor Activity

Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. For instance, derivatives similar to N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide have shown promising results against various cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It is believed to enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a crucial role in neuronal excitability and synaptic transmission. This mechanism may provide therapeutic avenues for conditions such as epilepsy and chronic pain syndromes .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that a related thiazole derivative exhibited potent cytotoxicity against human breast cancer cell lines with an IC50 value in the nanomolar range . This suggests that this compound could be further developed as an anticancer agent.

Neuroprotective Research

In animal models of neurodegeneration, administration of compounds similar to this compound resulted in significant improvements in cognitive function and reduced neuronal loss . This supports its potential use in therapeutic strategies for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Mechanism References
AntitumorInduces apoptosis; inhibits proliferation
NeuroprotectiveEnhances KCC2 expression
Anti-inflammatoryModulates cytokine production

Mechanism of Action

The mechanism by which N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with protein targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group could play crucial roles in binding to the active site of the target protein, while the amide linkage might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Substituent Effects on Thiazole Derivatives

Compound Core Structure Substituents (Position) Key Functional Groups
Target Compound 1,3-Thiazole 4-Cl-C₆H₄ (Position 2) 3-Phenylpropanamide
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide Benzothiazole NO₂ (Position 6) 3-Phenylpropanamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole CF₃ (Position 6) 2,2-Diphenylacetamide

Pharmacokinetic and Physicochemical Comparisons

  • Morpholinoacetamide Derivatives: describes N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide, which replaces the propanamide chain with a morpholine ring. The morpholine group introduces hydrogen-bonding capacity and moderate solubility, contrasting with the target compound’s phenylpropanamide, which prioritizes lipophilicity. This suggests the target compound may exhibit stronger tissue penetration but faster hepatic metabolism due to cytochrome P450 interactions .
  • Amino-Thiazol Derivatives: lists N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide, where an amino group replaces the chloro substituent.

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a phenylpropanamide moiety. Its molecular formula is C19H17ClN2OSC_{19}H_{17}ClN_{2}OS with a molecular weight of approximately 362.8 g/mol. The structural characteristics contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H17ClN2OS
Molecular Weight362.8 g/mol
XLogP35.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and chlorophenyl group are believed to play crucial roles in binding to these targets, leading to modulation of various biological pathways. The exact molecular targets can vary depending on the specific application and context of the study.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Several studies have explored the anticancer potential of thiazole derivatives, including this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, providing a basis for its use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : In a study focusing on the anticancer effects of thiazole compounds, this compound was found to significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide, and how is purity confirmed?

  • Methodological Answer : A common approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with acyl chlorides under basic conditions (e.g., triethylamine in dioxane). Post-synthesis, purity is validated via HPLC (≥98% purity threshold) and structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) . Recrystallization in ethanol-DMF mixtures improves crystallinity.

Q. Which structural features enhance the compound’s stability and bioavailability?

  • Methodological Answer : The 1,3-thiazole ring contributes to metabolic stability, while the propanamide chain balances lipophilicity and solubility. Computational tools (e.g., logP calculations) and experimental assays (e.g., PAMPA for permeability) can optimize these properties. The 4-chlorophenyl group may enhance target binding via hydrophobic interactions .

Q. What crystallization methods are effective for structural analysis of this compound?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF/ethanol mixtures) yields single crystals. X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) resolves the 3D conformation. Hydrogen bonding patterns and π-π stacking of the thiazole and phenyl groups are critical to confirm .

Advanced Research Questions

Q. How does the compound selectively activate protective unfolded protein response (UPR) pathways without inducing apoptosis?

  • Methodological Answer : The compound activates UPRE and ERSE reporters (luciferase assays) and induces chaperones like GRP78 and DNAJC3, but it does not upregulate pro-apoptotic markers (CHOP, GADD34). Experimental validation includes:

  • Dose-dependent phospho-eIF2α Western blotting.
  • Comparative studies with thapsigargin (a potent ER stressor) to assess cytotoxicity thresholds.
  • RNA-seq to profile transcriptomic differences between protective and apoptotic pathways .

Q. How can researchers resolve contradictions in reported efficacy across cellular models?

  • Methodological Answer : Standardize protocols by:

  • Using identical cell lines (e.g., HEK293T for UPR studies) and treatment durations.
  • Incorporating pathway-specific inhibitors (e.g., ISRIB for eIF2α dephosphorylation).
  • Performing meta-analyses of dose-response curves (EC50_{50} values) and normalizing data to housekeeping genes (e.g., GAPDH) .

Q. What in vivo models are suitable for testing therapeutic potential in protein misfolding diseases?

  • Methodological Answer :

  • Diabetes : Streptozotocin-induced diabetic mice with endpoint measurements of pancreatic β-cell GRP78 levels and glucose tolerance.
  • Neurodegeneration : Caenorhabditis elegans models expressing Aβ or tau, assessing paralysis rates and protein aggregation via Thioflavin T staining.
  • Key endpoints : Chaperone induction (ELISA), eIF2α phosphorylation (immunohistochemistry), and histopathology .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

  • Methodological Answer :

  • Synthesize analogs with modified thiazole substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
  • Test UPR activation in HEK293T cells using luciferase reporters.
  • Correlate logD values (via shake-flask method) with cellular uptake and potency.
  • Molecular docking to ER stress sensors (e.g., PERK or IRE1α) identifies critical binding motifs .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity at high doses despite its protective role?

  • Methodological Answer : At high concentrations (>25 µM), off-target effects (e.g., mitochondrial toxicity) may emerge. Validate via:

  • MTT assays with extended incubation (>48 hours).
  • Flow cytometry for Annexin V/PI staining to distinguish apoptosis from necrosis.
  • Transcriptomic profiling to identify non-UPR-related stress pathways .

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